molecular formula C20H22N6O3S B1401066 {6-[1-(4-Methoxy-3-methyl-benzenesulfonyl)-pyrrolidin-2-yl]-pyrazin-2-yl}-pyrimidin-2-yl-amine CAS No. 1361114-43-3

{6-[1-(4-Methoxy-3-methyl-benzenesulfonyl)-pyrrolidin-2-yl]-pyrazin-2-yl}-pyrimidin-2-yl-amine

Cat. No. B1401066
M. Wt: 426.5 g/mol
InChI Key: VQLMBWPVUSVYKY-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that contains several functional groups including a pyrrolidine ring, a pyrazine ring, and a pyrimidine ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used in medicinal chemistry . The pyrazine and pyrimidine rings are six-membered rings with two nitrogen atoms, commonly found in various biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The pyrrolidine ring could be synthesized from different cyclic or acyclic precursors . The pyrazine and pyrimidine rings could be formed through cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring would contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. The pyrrolidine ring could undergo reactions at the nitrogen atom or at the carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the pyrrolidine ring could affect the compound’s solubility and reactivity .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound could involve further exploration of its biological activity and potential applications in medicinal chemistry .

properties

IUPAC Name

6-[1-(4-methoxy-3-methylphenyl)sulfonylpyrrolidin-2-yl]-N-pyrimidin-2-ylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3S/c1-14-11-15(6-7-18(14)29-2)30(27,28)26-10-3-5-17(26)16-12-21-13-19(24-16)25-20-22-8-4-9-23-20/h4,6-9,11-13,17H,3,5,10H2,1-2H3,(H,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLMBWPVUSVYKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2C3=CN=CC(=N3)NC4=NC=CC=N4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{6-[1-(4-Methoxy-3-methyl-benzenesulfonyl)-pyrrolidin-2-yl]-pyrazin-2-yl}-pyrimidin-2-yl-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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